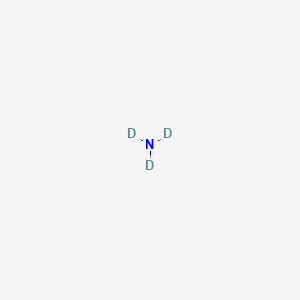

Ammonia-d3

Übersicht

Beschreibung

Ammonia-d₃ (ND₃), also known as deuterated ammonia, is a stable isotopologue of ammonia (NH₃) in which all three hydrogen atoms are replaced by deuterium (²H or D). This substitution significantly alters its physical and chemical properties due to the increased mass of deuterium compared to hydrogen. Ammonia-d₃ is widely used in spectroscopic studies, nuclear magnetic resonance (NMR) research, and isotopic tracing in chemical and biological systems . Its molecular weight is approximately 20.03 g/mol, compared to 17.03 g/mol for NH₃, resulting in distinct vibrational frequencies and bond strengths that facilitate precise detection in analytical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonia-d3 can be synthesized through the reaction of deuterium oxide (D2O) with a metal nitride, such as lithium nitride (Li3N). The reaction proceeds as follows: [ \text{Li}_3\text{N} + 3\text{D}_2\text{O} \rightarrow \text{ND}_3 + 3\text{LiOD} ] This reaction is typically carried out under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic exchange of ammonia (NH3) with deuterium gas (D2) over a suitable catalyst. This process involves passing ammonia gas over a catalyst bed at elevated temperatures and pressures, facilitating the exchange of hydrogen atoms with deuterium .

Analyse Chemischer Reaktionen

Types of Reactions: Ammonia-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form deuterated nitrogen oxides.

Reduction: It can be reduced to form deuterated hydrazine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O2) and nitric acid (HNO3).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Deuterated nitrogen oxides (ND2O, ND2O2).

Reduction: Deuterated hydrazine (N2D4).

Substitution: Various deuterated organic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ammonia-d3 is increasingly used in the pharmaceutical industry for the synthesis of deuterated compounds. The incorporation of deuterium can enhance the metabolic stability and bioavailability of drugs.

- Synthesis of Deuterated Drugs : Deuterated analogs of drugs often exhibit improved pharmacokinetic profiles. For instance, deuterated versions of common medications are being developed to reduce side effects and enhance efficacy. Research indicates that deuterated compounds can alter metabolic pathways, leading to prolonged action in the body .

- Analytical Chemistry : In analytical applications, this compound is utilized as a tracer in mass spectrometry. Its distinct mass allows for precise tracking of metabolic processes and drug interactions within biological systems .

Agricultural Applications

The agricultural sector benefits from this compound primarily through its role in fertilizer production.

- Fertilizer Production : this compound is a key component in the synthesis of nitrogen-based fertilizers. As global food demand increases, the use of this compound in fertilizers is expected to rise significantly. The compound serves as a nitrogen source that enhances crop yields and supports sustainable farming practices .

- Precision Agriculture : The integration of this compound into precision farming technologies helps optimize fertilizer application, reducing waste and environmental impact. This is particularly relevant as farmers adopt more sophisticated methods to increase efficiency .

Industrial Applications

This compound finds extensive use in various industrial processes.

- Semiconductor Manufacturing : In the electronics industry, this compound is employed as a cleaning agent during semiconductor fabrication. Its isotopic properties make it effective for removing contaminants without altering the physical properties of the materials being processed .

- Chemical Synthesis : The compound serves as a raw material in producing various chemicals, including plastics and dyes. Its role in chemical reactions often leads to higher yields and purities compared to non-deuterated counterparts .

Environmental Applications

The environmental impact of this compound is also being explored.

- Pollution Control : this compound can be used in studies related to atmospheric chemistry, particularly in understanding nitrogen cycles and pollution dynamics. Its isotopic labeling helps trace nitrogen sources and transformations in ecosystems .

- Research on Hyperammonemia : Studies have shown that ammonia influences autophagy pathways in cells, particularly under conditions of hyperammonemia (excess ammonia in the blood). This has implications for understanding neurodegenerative diseases and brain health .

Market Insights

The global market for this compound is projected to grow significantly due to its diverse applications:

| Application Area | Market Growth Drivers | Projected Growth Rate (CAGR) |

|---|---|---|

| Pharmaceuticals | Increased demand for deuterated drugs | 4.39% |

| Agriculture | Rising food production needs | 4.39% |

| Electronics | Growth in semiconductor manufacturing | 4.39% |

| Environmental Research | Need for advanced pollution tracking methods | 4.39% |

The market for this compound is expected to reach approximately USD 45.1 billion by 2032, driven by its versatility across these sectors .

Wirkmechanismus

The mechanism of action of ammonia-d3 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that help in elucidating the structure and dynamics of molecules. In biological systems, deuterium-labeled compounds can be traced to study metabolic pathways and enzyme activities .

Vergleich Mit ähnlichen Verbindungen

Ammonia (NH₃)

- Molecular Structure : NH₃ has a trigonal pyramidal geometry with N–H bond lengths of ~1.01 Å, while ND₃ exhibits slightly shorter N–D bonds (~1.00 Å) due to deuterium’s smaller atomic radius and stronger bond strength .

- Physical Properties :

- Boiling Point : NH₃ boils at −33.34°C, whereas ND₃ has a higher boiling point (−31.8°C) due to increased molecular mass and stronger intermolecular forces (dispersion interactions) .

- Vibrational Spectroscopy : NH₃ shows N–H stretching modes at ~3300 cm⁻¹, while ND₃ exhibits N–D stretches at ~2400 cm⁻¹, making it distinguishable in infrared (IR) and Raman spectroscopy .

- Chemical Reactivity : ND₃ reacts more slowly in proton-exchange reactions due to the kinetic isotope effect. For example, in acid-base reactions, ND₃ is a weaker base than NH₃ .

Partially Deuterated Ammonia (NH₂D, NHD₂)

- Isotopic Variants: NH₂D (monodeuterated) and NHD₂ (dideuterated) exhibit intermediate properties between NH₃ and ND₃.

- Applications : These isotopologues are critical in studying reaction mechanisms, such as hydrogen-deuterium exchange processes in catalytic systems .

Ammonium Hydroxide (NH₄OH)

- Chemical Form : NH₄OH is an aqueous solution of NH₃, while ND₃ is typically used in its gaseous or deuterated solvent form.

- Functionality : NH₄OH is a common laboratory reagent for pH adjustment, whereas ND₃ is primarily utilized in specialized research, such as neutron scattering studies or metabolic tracing .

Other Ammonium Compounds

- Ammonium Salts (e.g., NH₄Cl) : These ionic compounds dissociate in water, unlike ND₃, which remains molecular. ND₃’s isotopic purity is crucial in synthesizing deuterated salts for NMR solvent preparation .

Research Findings and Data Tables

Table 1: Key Properties of Ammonia-d₃ and NH₃

| Property | NH₃ | ND₃ |

|---|---|---|

| Molecular Weight (g/mol) | 17.03 | 20.03 |

| Boiling Point (°C) | −33.34 | −31.8 |

| N–X Bond Length (Å) | 1.01 (N–H) | 1.00 (N–D) |

| Stretching Frequency | ~3300 cm⁻¹ (N–H) | ~2400 cm⁻¹ (N–D) |

Biologische Aktivität

Ammonia-d3, a deuterated form of ammonia, has garnered attention in various biological and chemical studies. Its unique isotopic composition allows for specific applications in metabolic studies, particularly in understanding ammonia's role in biological systems. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Ammonia acts as a signaling molecule in various biological contexts. Research indicates that ammonia can induce autophagy through the dopamine receptor D3 (DRD3) and the mechanistic target of rapamycin (mTOR) pathways. This dual role highlights ammonia's complex interaction with cellular processes:

- Autophagy Induction : Ammonia activates autophagy via DRD3, leading to increased cellular stress resistance, particularly in tumor cells .

- Inhibition of mTOR : Ammonia inhibits mTOR activity, which is crucial for cell growth and metabolism. This inhibition can lead to altered cellular responses under stress conditions .

Biological Activity Overview

The biological activity of this compound can be summarized through its effects on various cellular functions:

| Biological Activity | Description |

|---|---|

| Autophagy Induction | Enhances cellular degradation processes to cope with stress. |

| Neuroprotective Effects | Modulates pathways related to neurodegeneration and brain health. |

| Tumor Cell Survival | Supports tumor cell resilience against external stresses. |

Study 1: Ammonia and Autophagy

A study published in 2016 explored how ammonia induces autophagy through DRD3 and mTOR pathways. The researchers demonstrated that ammonia exposure leads to significant changes in cell survival mechanisms, especially in cancer cells. They utilized various cell lines (e.g., HeLa, HCT116) to illustrate the concentration- and time-dependent effects of ammonia on autophagic processes .

Study 2: Hyperammonemia and Brain Health

Hyperammonemia is often observed in liver diseases and can lead to severe neurological consequences. A study highlighted the impact of elevated ammonia levels on brain function, suggesting that this compound might play a role in modulating neuroinflammatory responses. The findings indicated that ammonia exposure could contribute to neurodegenerative processes by altering autophagic flux and neuronal health .

Research Findings

Recent research has focused on the quantification of ammonia levels and their biological implications. For instance, assays have been developed to measure ammonia concentrations in cell cultures accurately, allowing for better understanding of its physiological effects:

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Ammonia-d³ in laboratory settings, and how do they differ from standard ammonia handling?

Ammonia-d³ requires stringent safety measures due to its isotopic composition and potential cryogenic hazards. Key protocols include:

- Use of leak-tight gas handling systems with pressure relief valves to prevent accidental releases .

- Implementation of real-time ammonia sensors (e.g., electrochemical or infrared detectors) calibrated for deuterated species to monitor workplace exposure limits (<25 ppm) .

- Emergency response plans for spills, including vapor dispersion modeling (e.g., SLAB or ALOHA software) to predict ground-level plume behavior, as Ammonia-d³’s negative buoyancy increases ground-level concentration risks .

Q. How does isotopic substitution (H → D) influence the physicochemical properties of ammonia, and what experimental adjustments are necessary for accurate measurements?

Deuterium substitution increases molecular mass (17.03 → 20.05 g/mol) and alters vibrational frequencies (e.g., N–D stretching at ~2420 cm⁻¹ vs. N–H at ~3300 cm⁻¹). Researchers must:

- Adjust mass spectrometry parameters to account for isotopic shifts in fragmentation patterns, particularly in dissociative ionization studies .

- Use cryogenic trapping for gas-phase studies to mitigate deuterium exchange with ambient moisture .

- Recalibrate computational models (e.g., DFT or molecular dynamics) with revised bond dissociation energies (e.g., N–D: ~439 kJ/mol vs. N–H: ~391 kJ/mol) .

Advanced Research Questions

Q. What experimental discrepancies arise in the dissociative electroionization pathways of Ammonia-d³ compared to NH₃, and how can they be resolved?

Studies reveal contradictions in kinetic energy distributions during N⁺ formation. For example:

- Observed vs. Theoretical Slopes : In Ammonia-d³, the N⁺/NH₃ dissociation channel shows a kinetic energy slope of 0.32 (experimental) vs. the expected 0.176 (theoretical) due to mixed contributions from N⁺/N₂ and N⁺/NH₃ pathways .

- Appearance Energy Mismatches : The calculated appearance energy for N⁺/NH₃-d³ is 26.64 ± 0.2 eV, but experimental data suggest competing pathways involving doubly ionized states (e.g., NH₃²⁺ → N⁺ + D₂ + D) above 30.7 eV . Resolution : Use coincidence spectroscopy (e.g., photoion-photoion coincidence) to isolate competing ionization channels and refine energy thresholds .

Q. How can dispersion modeling of Ammonia-d³ spills be improved to address current inaccuracies in predicting ground-level concentrations?

Existing models (e.g., Gaussian plume) underestimate ground-level concentrations by a factor of 10 due to neglecting turbulent mixing in negatively buoyant plumes. Recommendations include:

- Developing 3D computational fluid dynamics (CFD) models incorporating buoyancy-driven turbulence parameters (e.g., Richardson number) .

- Validating models with experimental data from pressurized releases (e.g., U.S. Coast Guard trials at China Lake) to refine dilution profiles .

- Integrating real-time meteorological data (e.g., wind shear, humidity) to account for local atmospheric effects .

Q. What methodological contradictions exist in interpreting accident statistics for Ammonia-d³ exposure, and how can data collection frameworks be standardized?

Current databases (e.g., NTSB, OSHA) lack harmonization in categorizing exposure severity, leading to inconsistent risk assessments. Key issues:

- Inconsistent Metrics : Some datasets prioritize spill volume, while others focus on injury type (e.g., respiratory vs. dermal) .

- Underreporting : Minor incidents in energy-related applications (e.g., thermochemical storage) are often omitted . Standardization : Implement a unified database with fields for exposure duration, deuterium concentration, and mitigation measures, leveraging blockchain for immutable record-keeping .

Q. What rigorous protocols are needed to validate electrochemical synthesis methods for Ammonia-d³ and avoid false positives in nitrogen reduction studies?

Recent critiques highlight contamination risks (e.g., NOₓ interference) and misattribution of N₂-derived NH₃. Best practices include:

- Isotopic Tracers : Use ¹⁵N₂ gas to distinguish electrochemically synthesized NH₃-d³ from background nitrogen .

- Control Experiments : Perform blank runs with Argon-purged electrolytes to quantify residual NH₃ from side reactions .

- Quantitative NMR : Replace colorimetric assays with ¹H/²H NMR for precise deuterium incorporation analysis (e.g., 99.5% isotopic purity) .

Eigenschaften

InChI |

InChI=1S/H3N/h1H3/i/hD3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-ZRLBSURWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159429 | |

| Record name | (2H3)Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

20.049 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13550-49-7, 84796-14-5 | |

| Record name | Ammonia-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13550-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Ammonia | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084796145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Ammonia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H3)ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.